molecular formula C7H6N4O6 B14140439 Pyridine, 5-methyl-2-(trinitromethyl)- CAS No. 88795-99-7

Pyridine, 5-methyl-2-(trinitromethyl)-

Cat. No.: B14140439
CAS No.: 88795-99-7
M. Wt: 242.15 g/mol
InChI Key: GBPKIJMSVAUQAR-UHFFFAOYSA-N
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Description

Pyridine, 5-methyl-2-(trinitromethyl)- is a derivative of pyridine, a nitrogen-containing heterocycle. This compound is characterized by the presence of a trinitromethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. The addition of the trinitromethyl group enhances the energetic properties of the compound, making it of particular interest in the field of energetic materials .

Chemical Reactions Analysis

Pyridine, 5-methyl-2-(trinitromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Pyridine, 5-methyl-2-(trinitromethyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other energetic materials. In biology, it is studied for its potential use in drug development due to its unique structural properties. In the field of medicine, it is being explored for its potential as a therapeutic agent. Industrially, it is used in the production of high-energy materials and explosives .

Mechanism of Action

The mechanism of action of Pyridine, 5-methyl-2-(trinitromethyl)- involves its interaction with molecular targets and pathways within a system. The trinitromethyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. This reactivity is attributed to the electron-withdrawing nature of the trinitromethyl group, which makes the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Pyridine, 5-methyl-2-(trinitromethyl)- can be compared with other similar compounds such as 2,6-bis(trinitromethyl)pyridine and 2-trinitromethylpyridine. These compounds also contain trinitromethyl groups, but their structural differences result in varying properties and applications.

Properties

CAS No.

88795-99-7

Molecular Formula

C7H6N4O6

Molecular Weight

242.15 g/mol

IUPAC Name

5-methyl-2-(trinitromethyl)pyridine

InChI

InChI=1S/C7H6N4O6/c1-5-2-3-6(8-4-5)7(9(12)13,10(14)15)11(16)17/h2-4H,1H3

InChI Key

GBPKIJMSVAUQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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